BX-912 is a small molecule compound recognized primarily as a selective inhibitor of 3-Phosphoinositide-dependent protein kinase-1 (PDK1). This compound has garnered attention in the field of cancer research due to its ability to inhibit signaling pathways that are crucial for tumor cell growth and survival. BX-912 is classified as a pyrimidine-based compound, which is part of a broader category of kinase inhibitors that target specific enzymes involved in various cellular processes.
BX-912 was developed as part of a series of compounds aimed at inhibiting PDK1, with its chemical structure derived from modifications of existing aminopyrimidine inhibitors. It is classified under kinase inhibitors, specifically targeting the PDK1 enzyme, which plays a pivotal role in the activation of the Akt signaling pathway, often implicated in cancer progression and resistance to therapy .
The synthesis of BX-912 involves several key steps utilizing known chemical reactions. The primary method includes:
The detailed reaction schemes typically involve multiple purification steps to ensure the final product's purity and efficacy.
BX-912 has a well-defined molecular structure characterized by its pyrimidine core. The molecular formula is , with a molecular weight of approximately 257.7 g/mol. The compound features:
Data from crystallographic studies suggest that BX-912 binds effectively within the active site of PDK1, allowing for competitive inhibition .
BX-912 participates in various biochemical reactions primarily related to its role as an inhibitor:
The compound's reactivity profile indicates its potential for further modifications to enhance selectivity and potency against other kinases.
The mechanism by which BX-912 exerts its effects involves:
Research indicates that BX-912 can significantly alter cellular processes such as apoptosis and differentiation, particularly in osteoblasts derived from bone marrow mesenchymal stem cells .
BX-912 exhibits several notable physical and chemical properties:
These properties are critical for optimizing experimental conditions during biological assays.
BX-912 has several scientific applications, particularly in cancer research:
BX-912 (chemical name: N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide; CAS: 702674-56-4) functions as a highly specific, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). Its molecular structure features a bromo-phenyl pyrimidine core that mimics the adenine moiety of ATP, enabling direct engagement with the kinase's ATP-binding cleft [3] [5]. Critical interactions include:
Table 1: Key Binding Interactions of BX-912 in PDK1 ATP-Binding Pocket
BX-912 Chemical Motif | PDK1 Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Bromo-phenyl group | Val124, Ala162 | Hydrophobic | -3.2 |
Pyrimidine N1 | Leu159 backbone | H-bond | -2.8 |
Imidazole ring | Glu166 | Ionic | -4.1 |
Pyrrolidine carbonyl | Ser160 | H-bond | -1.9 |
These interactions confer a binding affinity (Kd = 18 nM) that substantially exceeds ATP's affinity under physiological conditions, enabling effective substrate displacement [3].
Upon BX-912 binding, PDK1 undergoes significant allosteric modifications that impair catalytic competence:
BX-912 exhibits exceptional selectivity for PDK1 over phylogenetically related AGC kinases due to steric and electrostatic complementarity unique to the PDK1 active site:
Table 2: Kinase Selectivity Profile of BX-912
Kinase | IC50 (nM) | Fold-Selectivity vs. PDK1 | Structural Determinants of Selectivity |
---|---|---|---|
PDK1 | 26 ± 3.2 | 1 | Optimal hydrophobic pocket occupancy |
PKA | 234 ± 28 | 9 | Bulkier gatekeeper residue (Met164) |
PKC | 2,700 ± 310 | 105 | Shallow ATP pocket depth |
GSK3β | 15,600 ± 1,890 | 600 | Narrow hinge region steric clash |
mTOR | >50,000 | >1,900 | Incompatible activation loop conformation |
Data derived from coupled kinase assays using recombinant human kinases and substrate phosphorylation quantification [3] [5].
The profound selectivity against GSK3β stems from:
BX-912 dose-dependently inhibits PDK1-mediated phosphorylation of Akt at Thr308 (T308), with IC50 = 48 nM in PTEN-null PC-3 prostate cancer cells [3] [5]. This suppression occurs through:
In MCL cell lines (Z138, Granta 519), 0.25–0.75 µM BX-912 decreases p-Akt(T308) by 85–92% within 6 hours, correlating with G2/M arrest and caspase-3/7 activation [1] [4]. Crucially, BX-912 spares phosphorylation of Akt substrates lacking PDK1-dependence (e.g., GSK3β phosphorylation persists at Ser9), highlighting pathway specificity [2].
BX-912 uniquely disrupts mTORC2-mediated resistance mechanisms:
Table 3: BX-912 Effects on PI3K/AKT/mTOR Pathway Components
Signaling Node | Effect of BX-912 (1 µM, 24h) | Functional Consequence |
---|---|---|
PDK1 kinase activity | >95% inhibition | Loss of Akt T308 phosphorylation |
Akt T308 phosphorylation | 85-92% reduction | Impaired Akt membrane translocation |
mTORC2 activity | 70% decrease (Rictor p-T1135) | Reduced Akt S473 phosphorylation |
MYC phosphorylation | 80% suppression | Abrogation of feedback resistance |
eIF4E phosphorylation | 65% reduction | Inhibition of cap-dependent translation |
These multimodal actions enable synergistic combinations: BX-912 plus PI3K inhibitor CAL101 shows combination index (CI) = 0.7–0.91 in MCL cells, indicating strong synergism [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7